molecular formula C10H15Cl2FN2 B14863761 4-(2-Fluorophenyl)pyrrolidin-3-amine dihydrochloride

4-(2-Fluorophenyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B14863761
M. Wt: 253.14 g/mol
InChI Key: REGCLVLZDJJYEP-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)pyrrolidin-3-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of a fluorophenyl group in this compound enhances its pharmacological properties, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrrolidine and fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards these targets . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Properties

Molecular Formula

C10H15Cl2FN2

Molecular Weight

253.14 g/mol

IUPAC Name

4-(2-fluorophenyl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C10H13FN2.2ClH/c11-9-4-2-1-3-7(9)8-5-13-6-10(8)12;;/h1-4,8,10,13H,5-6,12H2;2*1H

InChI Key

REGCLVLZDJJYEP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)N)C2=CC=CC=C2F.Cl.Cl

Origin of Product

United States

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